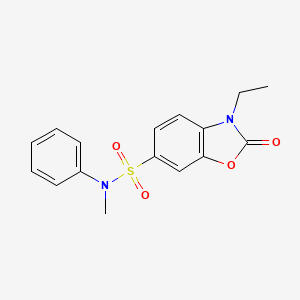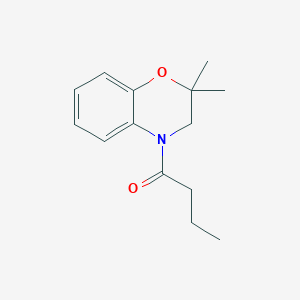
Diethyl 2-(oxolane-2-carbonylamino)thiophene-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TOT is a heterocyclic compound that contains a thiophene ring, an oxolane ring, and two ester groups. It was first synthesized by researchers at the University of California, San Diego in 2007. TOT has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
作用機序
The mechanism of action of TOT involves its ability to bind to specific enzymes and modulate their activity. For example, TOT has been shown to inhibit the activity of histone deacetylases by binding to their active sites and blocking their function. This leads to changes in gene expression and cellular processes that can have therapeutic effects.
Biochemical and physiological effects:
Studies have shown that TOT has a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to reduce inflammation in animal models of inflammatory diseases. TOT has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using TOT in lab experiments is its unique chemical structure, which allows for the modulation of specific enzymes and cellular processes. However, TOT has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful experimental design and optimization of reaction conditions are necessary to ensure accurate and reproducible results.
将来の方向性
There are several future directions for the use of TOT in scientific research. One area of interest is the development of TOT derivatives with improved solubility and bioavailability. Another area of research is the investigation of TOT's effects on specific enzymes and pathways in different disease models. Additionally, TOT may have potential applications in drug delivery and gene therapy.
In conclusion, TOT is a synthetic compound with unique properties that has been widely used in scientific research. Its ability to modulate specific enzymes and cellular processes has led to its investigation as a potential treatment for cancer, viral infections, and inflammatory diseases. While TOT has some limitations, its potential applications in drug discovery and chemical biology make it an important compound for future research.
合成法
The synthesis of TOT involves a multi-step process that starts with the reaction of 2-bromothiophene with ethyl oxalate in the presence of a base. The resulting intermediate is then treated with sodium hydride and diethyl malonate to form the final product. The yield of TOT can be improved by using different reaction conditions and purification methods.
科学的研究の応用
TOT has been used in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to inhibit the activity of several enzymes, including histone deacetylases and sirtuins, which play important roles in cellular processes such as gene expression and DNA repair. TOT has also been studied as a potential treatment for cancer, viral infections, and inflammatory diseases.
特性
IUPAC Name |
diethyl 2-(oxolane-2-carbonylamino)thiophene-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6S/c1-3-20-14(18)9-8-23-13(11(9)15(19)21-4-2)16-12(17)10-6-5-7-22-10/h8,10H,3-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCQDMCKVHIETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1C(=O)OCC)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B7628760.png)
![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)
![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)


![Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone](/img/structure/B7628797.png)
![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)



![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)
![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7628863.png)